(2S)-3-Phenyl-2-(1H-pyrrol-1-YL)propanoic acid
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Overview
Description
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is an organic compound that features a phenyl group and a pyrrole ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid typically involves the condensation of a pyrrole derivative with a phenylpropanoic acid precursor. One common method includes the use of a palladium-catalyzed coupling reaction between substituted aliphatic nitriles and arylboronic acids, followed by in situ cyclodehydration to form the pyrrole ring . The reaction conditions often involve mild temperatures and the use of aqueous acetic acid as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted pyrrole derivatives.
Scientific Research Applications
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The phenyl and pyrrole groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(1H-Pyrrol-1-yl)propanoic acid
- (S)-2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid
- 1H-Pyrrole-1-propanoic acid
Uniqueness
(2S)-3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a pyrrole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-3-phenyl-2-pyrrol-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12(14-8-4-5-9-14)10-11-6-2-1-3-7-11/h1-9,12H,10H2,(H,15,16)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGRWDGXQIOME-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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